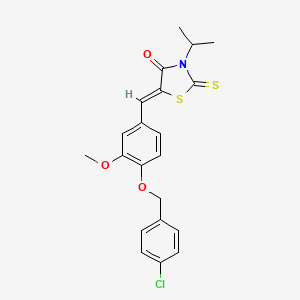

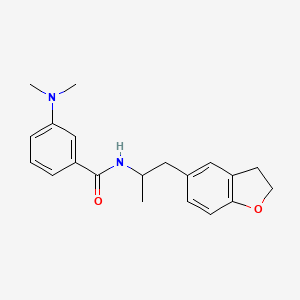

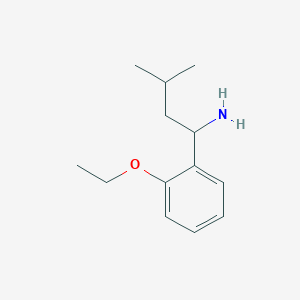

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential use in medicinal chemistry. Benzamides can be modified to produce various derivatives with different biological applications, as seen in the synthesis of substituted benzamides using antipyrine and the preparation of benzamide nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an amine with an acid chloride. In the context of the provided papers, different substituted benzamides were synthesized using 4-aminophenazone , while another set of benzamide NSAIDs was prepared from 2-aminothiazole and 2-amino-2-thiazoline bases . These methods demonstrate the versatility in the synthesis of benzamide derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The papers provided do not directly discuss the molecular structure of "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide", but they do report the use of spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy to identify the synthesized compounds . Additionally, single-crystal X-ray diffraction was used to determine the structure of some compounds , which is a technique that could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from the biological evaluations performed in the studies. The synthesized benzamide derivatives were screened for their inhibitory potential against various enzymes, such as alkaline phosphatase and ecto-5'-nucleotidase . These reactions are indicative of the potential interactions that "N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide" might have with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are important for their biological efficacy and pharmacokinetic profile. While the papers do not provide specific data on the physical and chemical properties of the compound , they do mention the biological activity of similar compounds, such as their anti-inflammatory effects . These properties are likely to be influenced by the molecular structure and substituents present in the benzamide derivatives.

Scientific Research Applications

Synthesis and Derivative Studies

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide and its derivatives have been synthesized and studied for various applications in scientific research. These compounds have been explored for their potential as central nervous system agents, showing significant activity in models related to antidepressants and antitetrabenazine effects. The synthesis processes involve complex reactions including metalation, addition of cyclohexanone derivatives, and further modifications to explore their biological activities (Martin et al., 1981).

Analytical Identification

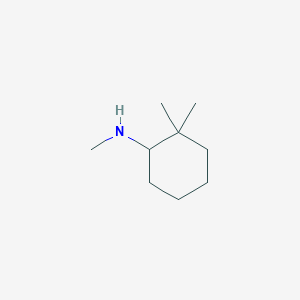

Analytical identification of substituted phenethylamine derivatives, including a related compound, 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran, was conducted using advanced techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR). These studies are crucial for the identification and characterization of novel compounds in the field of drug analysis and forensic science (Liu et al., 2017).

Novel Compound Synthesis

Further research has led to the synthesis of enaminone incorporating a dibromobenzofuran moiety, acting as a versatile precursor for novel azines and azolotriazines. These compounds, due to their unique structures, hold potential for applications in medicinal chemistry and drug development (Sanad & Mekky, 2018).

Heterocycle Synthesis

Research on efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles demonstrates the utility of derivatives of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide in synthesizing complex heterocyclic structures. These findings contribute to the expansion of available compounds for pharmaceutical applications and materials science (Darweesh et al., 2016).

properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(11-15-7-8-19-16(12-15)9-10-24-19)21-20(23)17-5-4-6-18(13-17)22(2)3/h4-8,12-14H,9-11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNQHEVQKNWUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B3008056.png)

![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)